molecular formula C13H16FN3 B1607614 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine CAS No. 845866-86-6

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1607614
CAS No.: 845866-86-6
M. Wt: 233.28 g/mol
InChI Key: SIUZCLHYTJLOSG-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a fluoro-phenyl group, and an amine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

For example, the reaction of 2-fluoroacetophenone with tert-butylhydrazine in the presence of an acid catalyst can yield the desired pyrazole compound. The reaction conditions may include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-phenyl)-2H-pyrazol-3-ylamine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine: Lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.

Uniqueness

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is unique due to the combination of its tert-butyl and fluoro-phenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications. The presence of the fluoro group can enhance its binding affinity to certain biological targets, while the tert-butyl group can increase its stability and lipophilicity.

Properties

IUPAC Name

5-tert-butyl-2-(2-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZCLHYTJLOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375613
Record name 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-86-6
Record name 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

using the procedure in Example 161A Step 3, 2-fluorophenylhydrazine hydrochloride (1.30 g, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) were reacted to give 3-tert-butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (1.23 g, 5.28 mmol, 66%). 1H NMR (300 MHz, DMSO-d6) δ 7.46-7.29 (m, 4H), 5.31 (s, 1H), 5.05 (br s, 2H), 1.20 (s, 9H); LC-MS (ESI) m/z 234 (M+H)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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